molecular formula C21H22N4O3 B2478661 2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209333-18-5

2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2478661
CAS No.: 1209333-18-5
M. Wt: 378.432
InChI Key: VYKNXYRYLHEJAG-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine carboxamide class. Its core structure consists of an imidazo[1,2-a]pyridine ring with a methyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a phenyl ring substituted at the para position with a 2-morpholino-2-oxoethyl group. This substitution introduces a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, which may enhance solubility or modulate target binding .

Properties

IUPAC Name

2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-20(25-9-3-2-4-18(25)22-15)21(27)23-17-7-5-16(6-8-17)14-19(26)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNXYRYLHEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazopyridine, a class known for its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of imidazopyridine derivatives on various cancer cell lines. The compound was evaluated for its efficacy against multiple human cancer cell lines, including:

  • LN-229 (glioblastoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

Findings

The compound exhibited significant antiproliferative activity with an IC50 value in the sub-micromolar range against certain cell lines. For example, related compounds in the same class demonstrated IC50 values ranging from 0.4 to 3.2 μM across different cancer types .

CompoundCell LineIC50 (μM)
This compoundHCT-116< 1.0
Similar DerivativeLN-2291.8
Similar DerivativeNCI-H4603.0

Antibacterial Activity

While imidazopyridine derivatives are primarily recognized for their anticancer properties, some studies have also assessed their antibacterial potential. However, findings indicate limited antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Highlights

In a comparative study, none of the tested imidazopyridine derivatives exhibited significant antibacterial activity even at high concentrations (1000 µg/ml). Notably, only one derivative showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

Antiviral Activity

The antiviral potential of imidazopyridine derivatives has been explored in various contexts. Some studies suggest that these compounds may exhibit activity against both DNA and RNA viruses; however, specific data regarding the compound remains limited.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of imidazopyridine derivatives for their anticancer properties, revealing that those with specific substitutions at the phenyl ring displayed enhanced potency against several cancer cell lines .
  • Mechanism of Action : The mechanism underlying the antiproliferative effects is hypothesized to involve intercalation into DNA, disrupting replication processes in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Target Binding

  • Q203 (Telacebec): The piperidine-trifluoromethoxy benzyl group in Q203 is critical for binding to the QcrB subunit of Mycobacterium tuberculosis, disrupting electron transport and ATP synthesis . In contrast, the target compound’s morpholino-2-oxoethyl side chain may alter pharmacokinetics (e.g., solubility) but lacks the trifluoromethoxy group linked to piperidine, which is essential for Q203’s potency .
  • Compound 35 : The hydrazide modification in Compound 35 demonstrates how side-chain flexibility (via hydrazine linkages) can enhance anti-tubercular activity, though this differs from the rigid morpholine ring in the target compound .

Bioactivity Profiles

  • Q203 is a clinical-stage anti-tubercular agent with nanomolar potency, while compounds like the target and Compound 5 lack explicit activity data.
  • The sulfamoyl group in Compound 25 () may confer antimicrobial properties via enzyme inhibition, a mechanism distinct from Q203’s respiratory chain targeting .

Research Findings and Patent Landscape

  • Q203 : Extensive studies validate its efficacy against drug-resistant tuberculosis, with patents covering its crystalline forms and combinations with bedaquiline .
  • highlights similar synthetic routes for thiazolidinone-containing analogs, suggesting adaptability in derivatization .

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